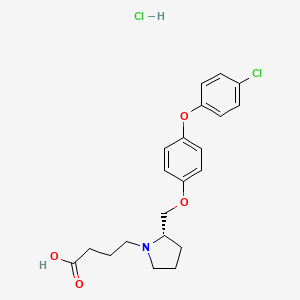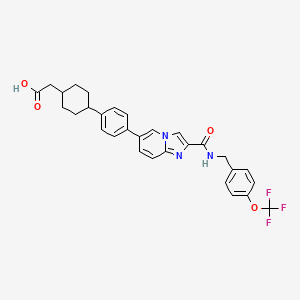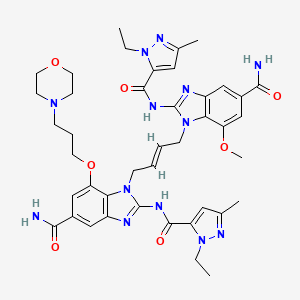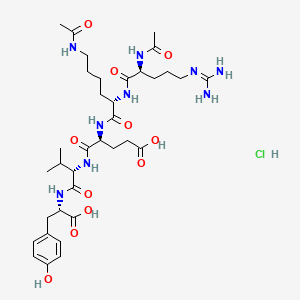
DMPQ Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMPQ Dihydrochloride is a potent and selective inhibitor of human vascular β-type platelet-derived growth factor receptor tyrosine kinase (PDGFRβ) with an IC50 of 80 nM . It displays over 100-fold selectivity over EGFR tyrosine kinase, erbB2, p56, protein kinase A, and protein kinase C .
Molecular Structure Analysis
The molecular weight of this compound is 339.22 . Its chemical formula is C16H14N2O2.2HCl .Physical And Chemical Properties Analysis
This compound has a molecular weight of 339.22 and a chemical formula of C16H14N2O2.2HCl . It is soluble in water up to 100 mM .Applications De Recherche Scientifique
Measurement of Plasma Oxidative Capacity : DMPD is used to measure antioxidant potential. A modified DMPD method measures the oxidant potential of plasma, which has been shown to increase significantly during human aging (Mehdi & Rizvi, 2013).
Coordination Polymers Synthesis : Attempts to synthesize coordination polymers of DMPD with different metal ions have been made. The study involved the creation of DMPD polymer and its characterization with various metal ions like Cu2+, Zn2+, Co2+, etc. (Raj, Raj, Patel, & Shah, 1999).
Study of Surface Acidity in Pharmaceuticals : The surface acidity of pharmaceutical excipients, like dicalcium phosphate anhydrous (DCP), was adjusted and evaluated for its impact on the decomposition rate of hydrolyzable drugs. This involved the use of spectrophotometric methods and stability studies (Glombitza & Schmidt, 1995).
Treatment of Genetic Mitochondrial Diseases : Dichloroacetate (DCA), which shares similarities in the name but is a different compound, has been studied for its role in treating genetic mitochondrial diseases, primarily affecting the pyruvate dehydrogenase complex (Stacpoole, Kurtz, Han, & Langaee, 2008).
Microbial Degradation of Aromatic Compounds : The microbial degradation of aromatic compounds like phenol and 3,4-dimethylphenol by Pseudomonas sp. strain CF600 involves a meta-cleavage pathway encoded by a cluster of genes including dmpKLMNOPBC and D (Shingler, Powlowski, & Marklund, 1992).
Lysine Hydrochloride Penetration in Lecithin Monolayers : The penetration of lysine hydrochloride into lecithin monolayers was measured to understand the interaction of positively charged lysine with biomembranes (Nakagaki & Okamura, 1983).
Mécanisme D'action
Target of Action
DMPQ Dihydrochloride is a potent and selective inhibitor of the human vascular β-type platelet-derived growth factor receptor tyrosine kinase (PDGFRβ) . The PDGFRβ is a cell surface receptor that binds to platelet-derived growth factors (PDGFs), leading to autophosphorylation and activation of signal transduction pathways that are critical for cell proliferation, differentiation, and migration .
Mode of Action
This compound interacts with PDGFRβ, inhibiting its tyrosine kinase activity . This inhibition prevents the receptor from responding to PDGFs, thereby blocking the downstream signaling pathways . It shows an IC50 value of 80 nM, indicating its high potency . Moreover, it displays over 100-fold selectivity over other kinases such as EGFR, PKA, PKC, p56, and erbB2 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PDGFRβ signaling pathway . By inhibiting PDGFRβ, this compound disrupts the normal cellular responses to PDGFs, which can include cell proliferation, differentiation, and migration .
Pharmacokinetics
It is soluble in water, which may influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of PDGFRβ signaling . This can lead to changes in cellular behaviors such as proliferation, differentiation, and migration .
Action Environment
Like all chemical compounds, factors such as temperature, ph, and the presence of other molecules could potentially influence its stability and activity .
Analyse Biochimique
Biochemical Properties
DMPQ Dihydrochloride is known for its role in inhibiting PDGFRβ with an IC50 value of 80 nM . This inhibition is highly selective, displaying over 100-fold selectivity over other kinases such as EGFR, erbB2, p56, protein kinase A, and protein kinase C . The compound interacts primarily with the tyrosine kinase domain of PDGFRβ, preventing its autophosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways that are essential for cell proliferation and survival .
Cellular Effects
This compound exerts significant effects on various cell types by inhibiting PDGFRβ-mediated signaling pathways. Inhibition of PDGFRβ by this compound leads to reduced cell proliferation, migration, and survival, particularly in cells that rely heavily on PDGFRβ signaling, such as vascular smooth muscle cells and certain cancer cells . Additionally, this compound has been shown to influence cell signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are critical for cell growth and survival .
Molecular Mechanism
At the molecular level, this compound binds to the ATP-binding site of the PDGFRβ tyrosine kinase domain, thereby inhibiting its kinase activity . This binding prevents the receptor from undergoing autophosphorylation, a necessary step for its activation. Consequently, the downstream signaling cascades that promote cell proliferation, migration, and survival are inhibited . This mechanism of action highlights the potential of this compound as a therapeutic agent in diseases characterized by aberrant PDGFRβ signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and maintains its inhibitory activity over extended periods . Its efficacy can diminish over time due to potential degradation or changes in its chemical structure. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and survival .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PDGFRβ activity without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of this compound, leading to its eventual excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and is also actively transported by specific transporters . Once inside the cell, this compound can localize to different cellular compartments, including the cytoplasm and nucleus, where it exerts its inhibitory effects on PDGFRβ .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity. The compound is predominantly localized in the cytoplasm, where it interacts with PDGFRβ . Additionally, this compound can translocate to the nucleus, where it may influence gene expression and other nuclear processes . The subcellular localization of this compound is influenced by various factors, including its chemical structure and the presence of targeting signals .
Propriétés
IUPAC Name |
5,7-dimethoxy-3-pyridin-4-ylquinoline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2.2ClH/c1-19-13-8-15-14(16(9-13)20-2)7-12(10-18-15)11-3-5-17-6-4-11;;/h3-10H,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBAOKYVJCNJIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(C=N2)C3=CC=NC=C3)C(=C1)OC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



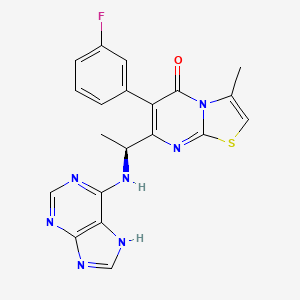
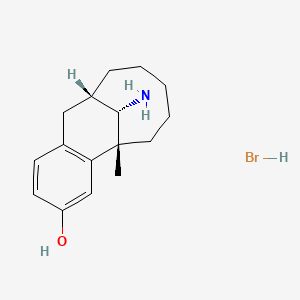
![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B607086.png)
